Product packaging for DMT-dA(PAc) Phosphoramidite(Cat. No.:)

DMT-dA(PAc) Phosphoramidite

Cat. No.: B026310
M. Wt: 888.0 g/mol
InChI Key: INUFZOANRLMUCW-SDNJGBRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMT-dA(PAc) Phosphoramidite (CAS 110543-74-3) is a protected deoxyadenosine derivative specifically designed as a fundamental building block for the chemical synthesis of DNA and RNA oligonucleotides using the robust phosphoramidite method. 1 2 This monomer is engineered for efficient and reliable incorporation of adenine into growing nucleic acid chains on solid-phase synthesizers. Its molecular structure features essential protecting groups: a 5'-terminal Dimethoxytrityl (DMT) group, which is acid-labile and allows for sequential chain elongation and purification, and a Phenoxyacetyl (PAc) group protecting the exocyclic amino group on the adenine base. 4 8 The PAc group is part of a "mild protection" strategy, offering enhanced stability against depurination—a side reaction where the purine base is cleaved from the sugar moiety by strong acids like trichloroacetic acid (TCA). 5 6 This resistance is critical for maintaining oligonucleotide integrity, especially during the synthesis of long sequences or in large-scale production, leading to higher yields of the full-length product. The phosphite moiety is protected with a base-labile 2-cyanoethyl group and a diisopropylamino group, which is activated by an acidic azole catalyst for coupling. 2 With a molecular formula of C 48 H 54 N 7 O 8 P and a molecular weight of 887.96 g/mol, this phosphoramidite is supplied as a high-purity solid and is soluble in anhydrous acetonitrile for use in automated synthesis. 1 3 this compound is an essential reagent for researchers creating custom oligonucleotides for applications in gene synthesis, PCR, mutagenesis, and various molecular biology and diagnostic studies. Application Note: For optimal results, particularly in long oligonucleotide synthesis, it is recommended to use truly anhydrous conditions and acetonitrile with low water content (10-15 ppm or lower) to maintain high coupling efficiency. 6 Intended Use: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H54N7O8P B026310 DMT-dA(PAc) Phosphoramidite

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUFZOANRLMUCW-SDNJGBRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Chemical Transformations Involving Dmt Da Pac Phosphoramidite

The Phosphoramidite (B1245037) Synthesis Cycle: A Step-by-Step Elongation

The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process, with each cycle incorporating a single nucleotide into the growing chain. tcichemicals.com This process, which occurs in the 3' to 5' direction, is the cornerstone of modern automated DNA and RNA synthesis. sigmaaldrich.comidtdna.com The cycle is broadly characterized by four key steps: deblocking (detritylation), coupling, capping, and oxidation. umich.edufujifilm.com

DMT-dA(PAc) Phosphoramidite plays a central role in this cycle. The 5'-O-(4,4'-Dimethoxytrityl) (DMT) group is a temporary protecting group for the 5'-hydroxyl of the deoxyadenosine (B7792050). The Phenoxyacetyl (PAc) group, on the other hand, protects the exocyclic amine of the adenine (B156593) base. harvard.edu This strategic protection prevents unwanted side reactions and ensures the orderly construction of the oligonucleotide sequence. idtdna.comharvard.edu

Detritylation (De-blocking) Step: The Gateway to Elongation

The first step in each synthesis cycle is the removal of the DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support. idtdna.comatdbio.com This deprotection, or detritylation, exposes a reactive hydroxyl group, making it available for the subsequent coupling reaction. idtdna.combiosearchtech.com

The Acid-Labile Nature of the DMT Group and Strategies for Depurination Mitigation

The DMT group is prized for its acid lability, meaning it can be readily cleaved under acidic conditions. phenomenex.comgoogle.com This is typically achieved using a solution of a weak acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in an inert solvent like dichloromethane (B109758). fujifilm.combiosearchtech.com The stability of the resulting trityl cation is enhanced by the two methoxy (B1213986) groups, facilitating its removal. fujifilm.com

However, the acidic conditions required for detritylation also pose a risk of depurination, which is the cleavage of the N-glycosidic bond that links the purine (B94841) base (adenine or guanine) to the sugar backbone. phenomenex.comgoogle.com N(6)-benzoyl-2'-deoxyadenosine is particularly susceptible to this side reaction. biosearchtech.comgoogle.com Depurination leads to the formation of apurinic sites in the oligonucleotide chain, which can result in chain cleavage during the final basic deprotection steps, ultimately reducing the yield of the desired full-length product. biosearchtech.comphenomenex.com

Several strategies are employed to minimize depurination:

Use of Milder Acids: DCA is considered a milder acid than TCA and often results in better yields, especially for longer oligonucleotides, as it reduces the extent of depurination. umich.edubiosearchtech.com

Optimizing Acid Concentration and Contact Time: Reducing the concentration of the acid and the duration of the deblocking step can significantly lower the incidence of depurination. sigmaaldrich.combiosearchtech.com However, it's a delicate balance, as insufficient acid exposure can lead to incomplete detritylation. oup.com

Thorough Washing: After the deblocking step, a thorough wash with a solvent like acetonitrile (B52724) is crucial to completely remove the acid before the introduction of the next phosphoramidite monomer. This prevents premature detritylation of the incoming monomer. umich.eduharvard.edu

Monitoring Detritylation Efficiency in Synthesis Protocols

The efficiency of each coupling cycle is critical for the synthesis of long, high-quality oligonucleotides. glenresearch.com A key method for monitoring this is through the quantification of the trityl cation released during the detritylation step. atdbio.combiotage.com The DMT cation has a strong absorbance at approximately 495-498 nm, producing a characteristic orange color. sigmaaldrich.comatdbio.comisogen-lifescience.com

Methods for Monitoring Detritylation:

MethodDescriptionAdvantagesDisadvantages
UV/VIS Spectroscopy The traditional method involves collecting the effluent from the deblocking step and measuring its absorbance. nih.govProvides a quantitative measure of coupling efficiency. glenresearch.comCan be tedious, prone to error due to dilution requirements, and is typically performed offline after the synthesis is complete. nih.govgoogle.com
Conductivity Measurement This real-time method measures the conductance of the trityl cation in the waste stream as it is released. nih.govgoogle.comAllows for immediate, automated monitoring of each cycle and can interrupt a failed synthesis, saving reagents. nih.govRequires specialized equipment integrated into the synthesizer.
Fiber-Optic Colorimetry Utilizes a fiber-optic probe to directly measure the absorbance of the trityl cation in the collection tubes, eliminating the need for sample transfer and dilution. glenresearch.comFaster and more convenient than traditional spectrophotometry. glenresearch.comAbsorbance may not be linear at high concentrations. glenresearch.com

By monitoring the trityl release at each step, researchers can assess the stepwise coupling efficiency and identify any potential issues with reagents or instrument performance in real-time. isogen-lifescience.comnih.gov

Coupling Reaction: Mechanism and Activation

Following the complete removal of the DMT group, the now-free 5'-hydroxyl group of the support-bound nucleoside is ready to react with the next incoming phosphoramidite monomer, in this case, this compound. atdbio.com This coupling reaction forms a new phosphite (B83602) triester linkage, elongating the oligonucleotide chain. atdbio.comsigmaaldrich.com

Role of Activator Reagents in Phosphoramidite Coupling

The phosphoramidite monomer itself is relatively stable and requires activation to become highly reactive. atdbio.comglenresearch.com This activation is achieved by an activator reagent, which is a weak acid. umich.eduatdbio.com Common activators include 1H-tetrazole and its derivatives, and 4,5-dicyanoimidazole (B129182) (DCI). umich.edufujifilm.com

The proposed mechanism of activation involves two key steps:

Protonation: The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. atdbio.comoup.com

Nucleophilic Displacement: The activator's conjugate base then acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive intermediate. glenresearch.comoup.com

This activated intermediate is then rapidly attacked by the 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite triester bond. atdbio.comoup.com

Comparison of Common Activators:

ActivatorpKaKey Characteristics
1H-Tetrazole 4.8 glenresearch.comThe traditional and most commonly used activator. glenresearch.com Its acidity can sometimes lead to minor detritylation of the monomer in solution. glenresearch.com
5-Ethylthio-1H-tetrazole (ETT) A more acidic "turbo" activator, often used for more sterically hindered monomers like those in RNA synthesis. glenresearch.comatomscientific.com
4,5-Dicyanoimidazole (DCI) 5.2 glenresearch.comgoogle.comLess acidic but more nucleophilic than tetrazole, leading to faster coupling rates. glenresearch.comoup.com It is also more soluble in acetonitrile. glenresearch.comgoogle.com

The choice of activator can significantly impact the speed and efficiency of the coupling reaction. glenresearch.com

Factors Influencing Coupling Efficiency and Oligomerization

Achieving near-quantitative coupling efficiency at every step is paramount, as even small inefficiencies compound over the course of a long synthesis, drastically reducing the yield of the full-length product. glenresearch.com For example, an average coupling efficiency of 98% would yield only 13% of the desired 100-mer oligonucleotide. glenresearch.com

Several factors influence the efficiency of the coupling reaction:

Anhydrous Conditions: Phosphoramidites are extremely sensitive to moisture. Water can react with the activated monomer, rendering it inactive and lowering the coupling efficiency. biosearchtech.comglenresearch.com Therefore, using anhydrous acetonitrile and other reagents is critical. biosearchtech.comglenresearch.com

Reagent Concentration: Using a molar excess of the phosphoramidite and the activator over the free 5'-hydroxyl groups on the solid support helps to drive the reaction to completion. umich.edu For longer oligonucleotides, increasing the concentration of the phosphoramidite can enhance coupling efficiency. umich.edubiosearchtech.com

Coupling Time: The time allowed for the coupling reaction can be adjusted. While the reaction is typically rapid, longer coupling times may be necessary for sterically hindered monomers or to maximize efficiency in the synthesis of long oligonucleotides. umich.eduglenresearch.com

Solid Support: The type and loading capacity of the solid support, such as controlled pore glass (CPG), can impact yields. Supports with lower loading capacities and larger pore sizes can improve accessibility for longer oligonucleotides. umich.edu

By carefully controlling these factors, it is possible to achieve stepwise coupling efficiencies of up to 99.5%, ensuring the successful synthesis of the desired oligonucleotide. atdbio.com

Oxidation/Sulfurization of the Phosphite Moiety

The coupling of a phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain results in the formation of a trivalent phosphite triester linkage. sigmaaldrich.comharvard.edu This internucleotide linkage is unnatural and unstable under the conditions of the subsequent synthesis steps. sigmaaldrich.comharvard.eduharvard.edu To stabilize this linkage, it must be converted to a more stable, pentavalent phosphorus species. sigmaaldrich.comharvard.edu

This conversion is typically achieved through one of two processes:

Oxidation : To create a natural phosphodiester backbone, the phosphite triester is oxidized to a phosphate (B84403) triester. sigmaaldrich.combeilstein-journals.org The most common oxidizing agent is a solution of iodine (I₂), typically 0.02 M or 0.1 M, in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270). sigmaaldrich.comharvard.eduharvard.edubiosearchtech.com In this reaction, an iodine-pyridine adduct forms with the phosphite triester, which is then displaced by water to yield the stable pentavalent phosphate triester. sigmaaldrich.comharvard.edu Pyridine also serves to neutralize the hydrogen iodide byproduct generated during the reaction. harvard.eduharvard.edu

Sulfurization : For the synthesis of phosphorothioate (B77711) oligonucleotides, which are analogues with increased nuclease resistance, the oxidation step is replaced by sulfurization. tcichemicals.combeilstein-journals.orgbiosearchtech.com This process introduces a sulfur atom instead of an oxygen atom to the phosphorus center. beilstein-journals.org Various sulfur-transfer reagents can be employed, including tetraethylthiuram disulfide (TETD) and diethyldithiocarbonate disulfide (DDD). beilstein-journals.org When synthesizing phosphorothioates, it is crucial that the capping step is performed after the sulfurization step. biosearchtech.com

This oxidation or sulfurization step is essential for completing a single base addition cycle before the next cycle begins with the deprotection of the 5'-DMT group of the newly added nucleotide. tcichemicals.comsigmaaldrich.comtcichemicals.comharvard.edu

Capping of Unreacted Hydroxyl Groups

Although the coupling efficiency in phosphoramidite chemistry is very high, generally between 98% and 99%, a small fraction of the 5'-hydroxyl groups on the solid support-bound oligonucleotide may remain unreacted. biosearchtech.comrsc.org If these "failure sequences" are not blocked, they can react in subsequent coupling cycles, leading to the formation of oligonucleotides with internal base deletions. sigmaaldrich.combiosearchtech.comgoogle.com

To prevent the elongation of these failure sequences, a capping step is introduced. sigmaaldrich.combiosearchtech.com This step permanently blocks the unreacted 5'-hydroxyl groups by acetylating them. sigmaaldrich.combiosearchtech.com The standard capping procedure uses a mixture of two solutions:

Cap Mix A : Acetic anhydride (B1165640). biosearchtech.com

Cap Mix B : N-methylimidazole (NMI). biosearchtech.com

These reagents react to form a potent acetylating agent in a solvent like tetrahydrofuran (THF) or acetonitrile, often with a base such as pyridine or lutidine present. sigmaaldrich.comharvard.edubiosearchtech.com The resulting 5'-acetyl ester cap is unreactive in all subsequent coupling and oxidation/sulfurization steps. harvard.eduharvard.edu This acetyl protecting group is ultimately removed during the final deprotection of the oligonucleotide with ammonia (B1221849). harvard.eduharvard.edu In some protocols, a second capping step is performed after oxidation to ensure maximum efficiency. biosearchtech.com

Protection Strategies for the Exocyclic Amine of Adenine in this compound

To prevent unwanted side reactions during oligonucleotide synthesis, the exocyclic amino groups of the nucleobases must be protected. beilstein-journals.orgumich.edu In this compound, the exocyclic N⁶-amino group of adenine is protected by a Phenoxyacetyl (PAc) group. axispharm.com This choice of protecting group is significant, particularly for the synthesis of sensitive or modified oligonucleotides. wuxiapptec.com

Phenoxyacetyl (PAc) Group: Specific Properties and Advantages in Oligonucleotide Synthesis

The Phenoxyacetyl (PAc) group is an acyl-type protecting group that has been widely adopted for the protection of adenine, guanine, and cytosine bases. wuxiapptec.comglenresearch.comacs.org Its primary advantage lies in its increased lability under mild basic conditions compared to standard protecting groups like benzoyl (Bz) or isobutyryl (iBu). rsc.orgglenresearch.com

The key properties and advantages of the PAc group include:

Mild Deprotection Conditions : The PAc group allows for the use of milder deprotection conditions, which is crucial for synthesizing oligonucleotides containing base-sensitive modifications. wuxiapptec.comglenresearch.com This makes it a component of "UltraMILD" synthesis strategies. biosearchtech.comresearchgate.net

Rapid Cleavage : Deprotection of PAc-protected bases is significantly faster than with standard groups. researchgate.net This accelerated removal is attributed to the inductive effect of the phenoxy group, which makes the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the basic deprotection solution. umich.edu

Versatility : PAc-protected monomers are compatible with a variety of deprotection schemes, offering greater flexibility in the synthesis of complex oligonucleotides. glenresearch.com

However, a potential drawback is that the use of PAc-protected amidites can lead to transamidation (N-acetylation) at the protected base if acetic anhydride is used as the capping reagent. umich.eduresearchgate.net To avoid this side reaction, phenoxyacetic anhydride can be used for the capping step instead. umich.eduresearchgate.net

The PAc group is designed to be removed under basic conditions at the end of the oligonucleotide synthesis. umich.edu Its lability allows for rapid and efficient deprotection, minimizing exposure of the newly synthesized oligonucleotide to harsh chemicals that could cause degradation or side reactions.

Common deprotection reagents and conditions for PAc group cleavage include:

Aqueous Ammonia : PAc groups can be removed with concentrated aqueous ammonia at room temperature in 2 to 8 hours. google.com

Potassium Carbonate in Methanol (B129727) : A very mild deprotection method involves treating the oligonucleotide with 0.05 M potassium carbonate in methanol, which can remove PAc groups within a few hours at room temperature. rsc.org This is particularly useful for highly sensitive oligonucleotides. researchgate.net

Aqueous Methylamine (B109427) : This reagent cleaves PAc groups very rapidly. researchgate.net

Ethanolic Ammonia : This reagent demonstrates high selectivity, rapidly cleaving PAc groups while leaving more robust protecting groups like benzoyl or acetyl largely intact over a short period (e.g., 2 hours). researchgate.net

The choice of protecting group for the exocyclic amine of adenine has a profound impact on the deprotection strategy and the integrity of the final product. The PAc group is often compared to the standard Benzoyl (Bz) group and another "fast-deprotecting" group, dimethylformamidine (dmf).

Protecting GroupStructureDeprotection ConditionsKey Characteristics
Phenoxyacetyl (PAc) Mildly basic; e.g., 0.05 M K₂CO₃/MeOH (RT, few hours) or aqueous NH₃ (RT, 2-8 hours). rsc.orggoogle.com"Fast deprotection" group. glenresearch.com The inductive effect of the phenoxy moiety accelerates cleavage. umich.edu Suitable for base-sensitive oligonucleotides. wuxiapptec.com
Benzoyl (Bz) Harsher conditions; e.g., concentrated aqueous NH₃ at 55°C for many hours.Standard, robust protecting group. arkat-usa.org Slower deprotection can lead to side reactions like transamination with certain bases (e.g., dC) when using amine-based deprotection agents. glenresearch.com
Dimethylformamidine (dmf) Mildly basic; e.g., aqueous NH₃ (RT, 8 hours or 55°C, 1 hour). google.comcsic.es"Fast deprotection" group. google.com More labile than the isobutyryl (iBu) group used for guanine. csic.es

The primary advantage of PAc over the standard Bz group is the significantly milder conditions required for its removal. glenresearch.comresearchgate.net This reduces the risk of degrading sensitive functionalities within the oligonucleotide. Compared to dmf, another fast-deprotecting group, PAc is part of a widely used set of oxyacetyl-based protecting groups (including isopropylphenoxyacetyl for guanine) that offer a consistent and reliable mild deprotection strategy. rsc.orgresearchgate.net

Orthogonal Protection Schemes in Advanced Synthetic Approaches

An orthogonal protection scheme is one in which different classes of protecting groups are used, allowing for the selective removal of one type of group in the presence of others. arkat-usa.orgumich.edu This strategy is essential for the synthesis of complex oligonucleotides, such as those with base-labile modifications, conjugated molecules, or highly structured sequences. umich.edunih.gov

The Phenoxyacetyl (PAc) group is a key component in such schemes due to its unique cleavage characteristics. umich.edu For example, a strategy can be designed where "UltraMILD" protecting groups, including PAc for adenine, are used. researchgate.netnih.gov These groups can be selectively removed using very mild basic conditions like potassium carbonate in methanol. rsc.orgnih.gov This deprotection would leave other, more robust protecting groups (e.g., those removable only by fluoride (B91410) ions or photolysis) intact. umich.edu

One published example of an orthogonal strategy involves using the dimethylacetamidine (Dma) protecting group on specific adenine bases while using PAc and other ultra-mild groups on the rest. nih.gov The PAc-protected bases can be deprotected with potassium carbonate, leaving the Dma groups intact to block specific sites from hybridization. nih.gov The Dma groups are then removed in a subsequent step using ammonia in methanol. nih.gov This approach enables the controlled assembly of highly structured or repetitive DNA sequences that would be impossible to synthesize using conventional methods. nih.gov

Post-Synthetic Processing and Deprotection Regimes

Following the completion of the oligonucleotide chain assembly, a series of post-synthetic processing steps are required to yield a biologically active molecule. biosearchtech.com These crucial steps involve the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups from the nucleobases and the phosphate backbone. idtdna.combiosearchtech.com

The initial step in post-synthetic processing is the cleavage of the newly synthesized oligonucleotide from the solid support to which it is covalently attached. biosearchtech.comrsc.org This is typically achieved by treating the support-bound oligonucleotide with a basic solution. rsc.org Concentrated ammonium (B1175870) hydroxide (B78521) is a commonly used reagent for this purpose, effecting cleavage at room temperature. biosearchtech.comrsc.org The choice of cleavage conditions can be performed as a discrete step or concurrently with the deprotection of the nucleobases and phosphate backbone. biosearchtech.comrsc.org

For oligonucleotides synthesized using this compound, the cleavage from the solid support is often integrated with the deprotection steps. biosearchtech.com The phenoxyacetyl (PAc) protecting group is designed for milder deprotection conditions, which also influences the cleavage strategy. wuxiapptec.com While standard ammonium hydroxide can be used, alternative and milder reagents are often employed to preserve the integrity of sensitive modifications that may be present in the oligonucleotide sequence. biosearchtech.com

A one-step cleavage and deprotection reaction is often advantageous for maximizing the yield of the final product. polyorginc.com However, when using Controlled Pore Glass (CPG) as the solid support, this approach can lead to the dissolution of a small amount of silica (B1680970) from the support, particularly at elevated temperatures. polyorginc.com This can result in a white precipitate if the deprotection solution is evaporated to dryness, but the silicate (B1173343) by-product is readily removed by standard purification techniques such as filtration or desalting. polyorginc.com

Following cleavage from the solid support, the protecting groups on the exocyclic amines of the nucleobases and the cyanoethyl groups on the phosphate backbone must be removed. biosearchtech.com The use of this compound, along with other "UltraMILD" monomers, allows for gentler deprotection conditions compared to traditional protecting groups like benzoyl. trivitron.combiosearchtech.com

The phenoxyacetyl (PAc) protecting group is specifically designed to be labile under mild basic conditions, making it ideal for the synthesis of oligonucleotides containing sensitive labels or modifications. wuxiapptec.combiosearchtech.com Several optimized deprotection cocktails have been developed for oligonucleotides containing PAc-protected bases.

One of the mildest and most common methods involves the use of 0.05 M potassium carbonate in anhydrous methanol. glenresearch.combiosearchtech.com This treatment effectively removes the PAc group at room temperature. glenresearch.combiosearchtech.com Another widely used reagent is a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), which can achieve cleavage from the support in as little as 5 minutes at room temperature, followed by deprotection in 5 minutes at 65°C. glenresearch.com

A comparative study of various deprotection conditions revealed that aqueous methylamine is the fastest at cleaving a range of N-acyl protecting groups, including PAc. researchgate.net Ethanolic ammonia, on the other hand, demonstrates high selectivity, rapidly cleaving PAc and tert-butylphenoxyacetyl (tBPAC) groups within 2 hours while leaving standard protecting groups like benzoyl largely intact. researchgate.net This selectivity is particularly useful in complex syntheses requiring orthogonal protection strategies. researchgate.net

A mixture of triethylamine (B128534) and lithium hydroxide in methanol has also been shown to be effective for the deprotection of PAc-protected oligonucleotides, requiring only 40 minutes at 75°C. oup.com

Below is a table summarizing various deprotection conditions for PAc-containing oligonucleotides:

ReagentTemperatureDurationNotes
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursAn UltraMILD condition suitable for sensitive labels. glenresearch.combiosearchtech.com
Ammonium Hydroxide/Methylamine (AMA)Room Temperature (cleavage), 65°C (deprotection)5 minutes (cleavage), 5 minutes (deprotection)A very fast deprotection method. glenresearch.com
Ethanolic AmmoniaNot specified2 hoursOffers high selectivity for PAc over standard protecting groups. researchgate.net
Aqueous MethylamineNot specifiedHalf-life of 7 minutesThe fastest reagent for cleaving PAc and other protecting groups. researchgate.net
Triethylamine and Lithium Hydroxide in Methanol75°C40 minutesAn effective and rapid deprotection method. oup.com

The conditions used for deprotection can have a significant impact on the integrity and final yield of the synthesized oligonucleotide. biosearchtech.com The use of harsh deprotection conditions, such as prolonged exposure to strong bases at high temperatures, can lead to the degradation of sensitive modifications and even the oligonucleotide backbone itself. biosearchtech.com

However, even with milder deprotection strategies, careful optimization is crucial. For instance, when using potassium carbonate in methanol, the solution must be neutralized before drying to prevent damage to the oligonucleotide. glenresearch.com Similarly, while the AMA reagent is highly effective, the elevated temperature, though for a short duration, must be carefully controlled. glenresearch.com

The choice of capping reagent during synthesis can also influence the deprotection outcome. Using phenoxyacetic anhydride instead of acetic anhydride in the capping step prevents the exchange of the protecting group on dG, which would otherwise necessitate a longer deprotection time. glenresearch.com

Ultimately, the goal of any deprotection strategy is to achieve complete removal of all protecting groups with minimal damage to the oligonucleotide, thereby maximizing both purity and yield. The use of PAc-protected amidites represents a significant step toward achieving this goal, particularly for complex and sensitive oligonucleotides. wuxiapptec.com

Removal of Protecting Groups from Bases and Phosphate Backbone

Role of Solid Supports in Oligonucleotide Synthesis Utilizing this compound

The solid support is a fundamental component of automated oligonucleotide synthesis, providing the insoluble matrix to which the initial nucleoside is attached and upon which the oligonucleotide chain is assembled. biotage.com The choice of solid support can influence the efficiency of the synthesis and the quality of the final product. harvard.edu

Controlled Pore Glass (CPG) and polystyrene are the two most commonly used solid supports in phosphoramidite chemistry. biotage.comshigematsu-bio.com

Controlled Pore Glass (CPG) is a rigid, non-swelling, porous glass material that has long been the standard for oligonucleotide synthesis. polyorginc.comharvard.edu Its key advantages include high surface area, uniform pore size, and stability in the solvents used during synthesis. polyorginc.com The pore size of the CPG is a critical parameter; for oligonucleotides up to 50 bases, a pore size of ~500 Å is recommended, while longer chains (>100-mers) benefit from larger pore sizes of 1000 Å or 2000 Å to mitigate steric hindrance as the oligonucleotide grows. harvard.eduumich.edu This ensures that reagents can efficiently diffuse to the growing end of the oligonucleotide chain. biotage.com CPG supports are available with various nucleoside loadings, typically in the range of 20-40 µmol/g for standard synthesis. biotage.comumich.edu

Polystyrene (PS) beads are another widely used support material. biotage.com Highly cross-linked polystyrene offers excellent moisture exclusion properties and allows for highly efficient synthesis, especially on a small scale. biotage.comrsc.org A significant advantage of polystyrene supports is the potential for much higher nucleoside loadings (up to 350 µmol/g), which is beneficial for the large-scale synthesis of short oligonucleotides. biotage.comatdbio.com

Both CPG and polystyrene supports are compatible with the use of this compound and the associated mild deprotection conditions. The choice between them often depends on the scale of the synthesis and the length of the oligonucleotide being produced. For research-scale synthesis of standard to long oligonucleotides, CPG remains a popular choice due to its well-established performance and the availability of a wide range of pore sizes. shigematsu-bio.com For high-throughput or large-scale synthesis of shorter oligonucleotides, the high-loading capacity of polystyrene can be advantageous. biotage.com

Below is a table comparing the properties of CPG and Polystyrene supports:

PropertyControlled Pore Glass (CPG)Polystyrene (PS)
Material Porous glassHighly cross-linked polymer
Swelling Non-swellingSwells in organic solvents
Pore Size Available in various controlled pore sizes (e.g., 500 Å, 1000 Å, 2000 Å) shigematsu-bio.comumich.eduPore structure is part of the polymer matrix
Typical Loading 20-40 µmol/g biotage.comumich.eduCan be much higher, up to 350 µmol/g biotage.comatdbio.com
Primary Use Case Research-scale, long oligonucleotides harvard.eduumich.eduSmall-scale, high-throughput, and large-scale synthesis of short oligonucleotides biotage.comrsc.org
Advantages Rigid structure, well-defined pores, stable biotage.compolyorginc.comHigh loading capacity, good moisture exclusion biotage.comrsc.org

Linker Chemistry for Nucleoside Attachment to Solid Phase

The initial step in solid-phase oligonucleotide synthesis involves the covalent attachment of the first nucleoside to an insoluble support material. umich.edu This is achieved through a linker arm, a bifunctional molecule that connects the 3'-hydroxyl group of the initial nucleoside, such as one derived from this compound, to the functionalized surface of the solid support. atdbio.comglenresearch.com The choice of linker is critical as it must remain stable throughout the entire synthesis process, yet be susceptible to cleavage under specific conditions to release the final oligonucleotide product. atdbio.comumich.edu The most commonly employed linkers in this process are dicarboxylic acids, which form an ester bond with the nucleoside and an amide or ester bond with the support. umich.eduoup.com

The succinyl linker is one of the most widely used and traditional linkers for attaching nucleosides to solid supports like long-chain alkylamine controlled-pore glass (LCAA-CPG). atdbio.comoup.com This linker is formed by the reaction of a 5'-DMT protected nucleoside with succinic anhydride. atdbio.com The resulting nucleoside-3'-O-succinate can then be coupled to an amino-functionalized solid support. umich.edu

The primary advantage of the succinyl linker lies in its proven reliability and stability under the standard conditions of phosphoramidite chemistry. atdbio.com However, a significant drawback is the relatively slow cleavage of the ester bond to release the oligonucleotide from the support. oup.com Typically, this requires treatment with concentrated ammonium hydroxide for at least one hour at room temperature. atdbio.combiotage.com This prolonged cleavage time can become a bottleneck in high-throughput synthesis applications. oup.com For ribonucleotide synthesis, the cleavage is even slower due to steric hindrance from the 2'-O-protecting group, often requiring 30-60 minutes even with modified reagents. glenresearch.com

To address the slow cleavage of the succinyl linker, the oxalyl linker was introduced as a more labile alternative. oup.com Derived from oxalic acid, this linker allows for very rapid cleavage of the oligonucleotide from the support. oup.com Treatment with ammonium hydroxide can achieve over 90% cleavage within the first 20 seconds, with complete release in under a minute. oup.com

Despite this significant advantage in cleavage time, the oxalyl linker has notable drawbacks. The derivatization process using oxalyl chloride is both inconvenient and hazardous. oup.com Furthermore, the high lability of the oxalyl linker can lead to premature cleavage and loss of the oligonucleotide from the support, particularly if the capping step of the synthesis is inefficient. oup.com

A more recent and highly effective alternative to both succinyl and oxalyl linkers is the hydroquinone-O,O'-diacetic acid linker, commonly known as the Q-linker. oup.comnih.gov This linker offers a compelling balance of stability during synthesis and rapid cleavage upon completion. oup.comnih.gov The Q-linker is sufficiently stable for long-term storage and does not lead to loss of material during the oligonucleotide synthesis cycles. oup.comnih.gov

The key advantage of the Q-linker is the dramatically reduced cleavage time. Using standard ammonium hydroxide, the oligonucleotide can be cleaved from the support in as little as 2 minutes. oup.comnih.govcapes.gov.br This rapid cleavage significantly increases the productivity of automated DNA synthesizers without requiring any other changes to the existing synthesis protocols or reagents. oup.comnih.gov Furthermore, the Q-linker is compatible with a variety of milder cleavage reagents, including potassium carbonate, anhydrous ammonia, and t-butylamine, making it suitable for the synthesis of base-sensitive oligonucleotides. oup.comnih.gov The Q-linker has also been shown to be highly beneficial in RNA synthesis, enabling ultra-fast cleavage even with the modified deprotection conditions required for oligoribonucleotides. glenresearch.com

Interactive Data Table: Comparison of Common Linkers in Solid-Phase Oligonucleotide Synthesis

LinkerStructureTypical Cleavage ConditionsCleavage TimeAdvantagesDisadvantages
Succinyl Concentrated NH₄OH, room temperature~1 hour atdbio.combiotage.comHigh stability, well-established chemistry atdbio.comSlow cleavage, can be a bottleneck oup.com
Oxalyl Concentrated NH₄OH, room temperature< 1 minute oup.comExtremely rapid cleavage oup.comHazardous derivatization, potential for premature cleavage oup.com
Q-linker (Hydroquinone-O,O'-diacetic acid) Concentrated NH₄OH, room temperature~2 minutes oup.comnih.govcapes.gov.brRapid cleavage, compatible with mild reagents, stable during synthesis oup.comnih.govMay require specific synthesis protocols for attachment to the support umich.edu

Advanced Research on Modified Nucleoside Phosphoramidites and Analogs

Design and Synthesis of DMT-dA(PAc) Phosphoramidite (B1245037) Derivatives

The versatility of phosphoramidite chemistry allows for the creation of a vast array of modified oligonucleotides with tailored properties. These modifications can be introduced at the nucleobase, the sugar moiety, or the phosphate (B84403) backbone, enabling the fine-tuning of oligonucleotide function for various research and therapeutic applications. nih.gov

Chemical Modifications at the Nucleobase for Functionalization

Modifying the nucleobase of DMT-dA(PAc) Phosphoramidite and other nucleoside phosphoramidites allows for the introduction of novel functionalities into synthetic oligonucleotides. These modifications can alter base pairing properties, introduce reporter groups, or create sites for further chemical reactions.

To expand the functional repertoire of synthetic DNA and RNA, researchers have developed and incorporated a variety of non-canonical adenine (B156593) analogs. These analogs can introduce unique structural and functional properties into oligonucleotides.

1-Methyladenosine (B49728) (m1A): This modified adenosine (B11128), found naturally in tRNA, contains a methyl group at the N1 position. glenresearch.com This methylation prevents canonical Watson-Crick base pairing and introduces a positive charge, influencing the local structure and electrostatic interactions of the nucleic acid. glenresearch.com Phosphoramidites of 1-methyladenosine are available for incorporation into synthetic RNA. glenresearch.com

2,6-Diaminopurine (DAP): An analog of adenine, DAP forms three hydrogen bonds with thymine (B56734), in contrast to the two formed by adenine. oup.com This results in increased thermal stability of the DNA duplex. oup.com The phosphoramidite of the corresponding deoxyribonucleoside, 2-aminoadenosine, is used to introduce this modification. oup.com

8-Vinyl-adenine (8vA): This fluorescent nucleoside analog retains the Watson-Crick hydrogen bonding face of adenine and can be incorporated into oligonucleotides via chemical synthesis. researchgate.net The vinyl group at the 8-position provides a useful spectroscopic probe without significantly disrupting the desired anti-conformation within a double helix. researchgate.net

N6-Methyladenosine (m6A): A common modification in natural RNA, m6A can be introduced into synthetic oligonucleotides. One method involves the direct and selective methylation of a fully protected 2'-O-methyladenosine phosphoramidite at the N6 position. nih.gov

Non-Canonical Adenine Analog Key Feature Impact on Oligonucleotide
1-Methyladenosine (m1A)Methylation at N1 position, positive charge. glenresearch.comDisrupts Watson-Crick pairing, alters local structure. glenresearch.com
2,6-Diaminopurine (DAP)Forms three hydrogen bonds with thymine. oup.comIncreases duplex stability. oup.com
8-Vinyl-adenine (8vA)Fluorescent vinyl group at the 8-position. researchgate.netProvides a spectroscopic probe. researchgate.net
N6-Methyladenosine (m6A)Methylation at the exocyclic N6 amino group. nih.govCan influence RNA structure and function.

The attachment of reporter groups like fluorescent dyes and biotin (B1667282) to oligonucleotides is crucial for a wide range of applications, including DNA sequencing, quantitative PCR, and fluorescence microscopy. biosyn.com These labels can be introduced during or after oligonucleotide synthesis.

A common method for labeling is the use of phosphoramidites that are already conjugated to the desired reporter group. biosyn.com This allows for the direct incorporation of the label at any desired position (5', 3', or internal) during solid-phase synthesis. biosyn.comnih.gov

Fluorescent Dyes: A variety of dye phosphoramidites are commercially available, including derivatives of fluorescein (B123965) (like FAM), rhodamine (like TAMRA), and cyanine (B1664457) dyes (like Cy3 and Cy5). medchemexpress.com These dyes are chosen based on their specific spectral properties for different detection systems. For example, SIMA, a xanthene dye, is used to produce fluorescently labeled probes for quantitative PCR.

Biotin: Biotin phosphoramidites are used to introduce biotin into oligonucleotides. lumiprobe.com The high-affinity interaction between biotin and streptavidin is then exploited for purification, immobilization, or detection purposes. Non-nucleosidic biotin phosphoramidites based on a hydroxyprolinol core allow for flexible placement within the oligonucleotide. lumiprobe.com

An alternative, two-step strategy involves incorporating a nucleoside with a reactive functional group, such as an amino linker, into the oligonucleotide. nih.govnih.gov Post-synthesis, this linker can be selectively reacted with an activated reporter molecule, such as an N-hydroxysuccinimide (NHS) ester of a dye or biotin. biosyn.commdpi.com This approach is particularly useful for labels that are not stable under the conditions of oligonucleotide synthesis and deprotection. biosyn.com

Reporter Group Introduction Method Common Application
Fluorescein (FAM)Direct incorporation via FAM phosphoramidite. lumiprobe.comDNA sequencing, qPCR probes.
TAMRADirect incorporation via TAMRA phosphoramidite or post-synthetic conjugation to an amino-linker. biosyn.comFRET probes, DNA sequencing.
BiotinDirect incorporation via biotin phosphoramidite or post-synthetic conjugation. lumiprobe.comPurification, immobilization, detection. nih.gov
Cyanine Dyes (Cy3, Cy5)Direct incorporation via phosphoramidite or post-synthetic conjugation. medchemexpress.commdpi.comFluorescence microscopy, FRET. mdpi.com

Sugar Moiety Modifications (e.g., 2'-O-methyl, 2'-fluoro) in RNA Synthesis Context

Modifications at the 2' position of the ribose sugar are particularly important in the context of RNA synthesis, as they can significantly enhance the properties of synthetic oligonucleotides for therapeutic applications like antisense and siRNA. nih.govbiosearchtech.com The 2'-hydroxyl group of natural RNA makes it susceptible to nuclease degradation. idtdna.com

2'-O-Methyl (2'-OMe): This modification, where the 2'-hydroxyl is replaced by a methoxy (B1213986) group, is a naturally occurring modification in tRNA. idtdna.com It increases the thermal stability (Tm) of RNA duplexes and provides significant resistance to endonuclease degradation. nih.govidtdna.com Oligonucleotides containing 2'-OMe modifications are widely used in antisense technology. biosearchtech.comidtdna.com

2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl with a fluorine atom also enhances nuclease resistance and increases the binding affinity of the oligonucleotide to its target RNA. nih.govidtdna.com The high electronegativity of fluorine favors the C3'-endo sugar pucker characteristic of A-form RNA, which is beneficial for hybridization to RNA targets. nih.gov

2'-O-Methoxyethyl (2'-MOE): This modification provides even greater nuclease resistance and binding affinity compared to 2'-OMe and 2'-F. biosearchtech.com The 2'-MOE modification is a key feature of several second-generation antisense oligonucleotides. biosearchtech.com

These 2'-modifications are introduced into synthetic RNA using the corresponding phosphoramidite building blocks during solid-phase synthesis. nih.gov

Sugar Modification Effect on Oligonucleotide Primary Application
2'-O-Methyl (2'-OMe)Increased Tm, endonuclease resistance. nih.govidtdna.comAntisense oligonucleotides. biosearchtech.comidtdna.com
2'-Fluoro (2'-F)Increased binding affinity, nuclease resistance. nih.govidtdna.comRNAi, antisense. nih.gov
2'-O-Methoxyethyl (2'-MOE)Superior nuclease resistance and binding affinity. biosearchtech.comAntisense therapeutics. biosearchtech.com

Backbone Modifications for Enhanced Properties (e.g., Nuclease Resistance)

The natural phosphodiester backbone of DNA and RNA is a primary target for cellular nucleases. idtdna.comgoogle.com Modifying this backbone is a key strategy to increase the stability and in vivo lifetime of therapeutic oligonucleotides. nih.govbiosyn.com

Phosphorothioates (PS): This is the most common backbone modification, where one of the non-bridging oxygen atoms in the phosphate linkage is replaced with a sulfur atom. biosyn.comglenresearch.com This change renders the linkage significantly more resistant to nuclease degradation. idtdna.comglenresearch.com Phosphorothioate (B77711) linkages are a hallmark of many antisense oligonucleotides and have been incorporated into numerous FDA-approved therapeutic drugs. nih.govglenresearch.com The introduction of a sulfur atom creates a chiral center at the phosphorus, resulting in a mixture of diastereomers (Rp and Sp). biosyn.com

Methylphosphonates: In this modification, a non-bridging oxygen is replaced by a methyl group, resulting in a neutral, non-charged backbone. glenresearch.com This modification also confers nuclease resistance. google.comglenresearch.com Like phosphorothioates, each methylphosphonate (B1257008) linkage introduces a chiral center. glenresearch.com

Phosphorodithioates (PS2): Here, both non-bridging oxygen atoms are replaced by sulfur. biosyn.com These linkages are achiral and completely resistant to nuclease cleavage. biosyn.com

These backbone modifications are typically introduced during automated oligonucleotide synthesis by using the appropriate phosphoramidite monomers and modifying the oxidation or sulfurization step in the synthesis cycle. tcichemicals.comglenresearch.com For example, a sulfurizing reagent is used instead of a standard oxidizing agent to create phosphorothioate linkages. glenresearch.com

Backbone Modification Structure Key Properties
Phosphorothioate (PS)P-S bond replaces a P-O bond. glenresearch.comNuclease resistance, chiral. idtdna.comglenresearch.com
MethylphosphonateP-CH3 bond replaces a P-O bond. glenresearch.comNuclease resistance, neutral charge, chiral. glenresearch.com
Phosphorodithioate (PS2)Two P-S bonds replace P-O bonds. biosyn.comComplete nuclease resistance, achiral. biosyn.com

Integration of Modified Phosphoramidites in Oligonucleotide Assembly

The integration of modified phosphoramidites into standard oligonucleotide synthesis protocols is generally straightforward, though some adjustments may be required. tcichemicals.comidtdna.com The process relies on the same fundamental four-step cycle: deblocking, coupling, capping, and oxidation/sulfurization. idtdna.com

Deblocking: The DMT group from the 5'-terminus of the support-bound oligonucleotide is removed with a mild acid. idtdna.com

Coupling: The modified phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing chain. idtdna.comcsic.es The coupling efficiency of modified phosphoramidites is a critical parameter and is generally very high, often exceeding 99%. glenresearch.comglenresearch.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion-mutant sequences. idtdna.com

Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more stable pentavalent phosphorus species. For a standard phosphodiester bond, an oxidizing agent (e.g., iodine in water/pyridine) is used. idtdna.com To create a phosphorothioate linkage, a sulfurizing reagent is used instead. glenresearch.com

After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, typically using aqueous ammonia (B1221849). csic.es The use of modified phosphoramidites with base-labile protecting groups, such as the Pac group on adenine, is compatible with these standard deprotection conditions. wikipedia.org The final product is then purified, often by HPLC or polyacrylamide gel electrophoresis, to isolate the full-length, modified oligonucleotide. thermofisher.com

Compatibility with Standard Phosphoramidite Chemistry and Automated Systems

This compound is fully compatible with the standard phosphoramidite method used in automated DNA synthesizers. twistbioscience.comcambio.co.uk Its structure is designed to integrate seamlessly into the four-step synthesis cycle: deblocking, coupling, capping, and oxidation. umich.edu The key components of the molecule ensure its functionality within these automated systems. twistbioscience.comwikipedia.org

The 5'-hydroxyl group is protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group. wikipedia.org This group is removed at the beginning of each synthesis cycle by treatment with a weak acid, freeing the 5'-hydroxyl for the subsequent coupling reaction. umich.edu The phosphite group is protected by a base-labile 2-cyanoethyl group, which is removed during the final deprotection step. twistbioscience.comwikipedia.org

The distinguishing feature of this amidite is the phenoxyacetyl (PAc) group protecting the N6-amino group of the adenine base. ulcho.com Unlike the more traditional benzoyl (Bz) or isobutyryl (iBu) groups, the PAc group is significantly more labile and can be removed under much milder basic conditions. glenresearch.combiosearchtech.com This makes this compound an "UltraMILD" or "Fast Deprotecting" reagent. glenresearch.combiosearchtech.com Its use is particularly advantageous when synthesizing oligonucleotides that contain other sensitive modifications or dyes that would be degraded by harsh deprotection conditions, such as prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. biosearchtech.com While fully compatible, some modified phosphoramidites, especially those with bulky groups, may require extended coupling times to achieve optimal incorporation efficiency. cambio.co.uk

ComponentProtecting GroupFunction & LabilityRelevance to Compatibility
5'-HydroxylDimethoxytrityl (DMT)Protects the 5'-OH during synthesis; removed by acid (deblocking step) in each cycle. wikipedia.orgumich.eduStandard for all phosphoramidites, enabling sequential 3' to 5' synthesis. biosearchtech.com
N6-Amine (Adenine)Phenoxyacetyl (PAc)Prevents side reactions at the exocyclic amine; removed by mild base (e.g., ammonium hydroxide, potassium carbonate) during final deprotection. glenresearch.combiosearchtech.comAllows for rapid deprotection under gentle conditions, protecting sensitive labels or modifications elsewhere in the oligonucleotide. biosearchtech.com
3'-Phosphite2-CyanoethylProtects the phosphorus from side reactions; removed by β-elimination with base during final deprotection. twistbioscience.comwikipedia.orgStandard protection compatible with all common deprotection strategies. umich.edu
Phosphorus MoietyDiisopropylaminoActs as a leaving group during the acid-catalyzed coupling reaction with the 5'-OH of the growing chain. twistbioscience.comStandard activating group for highly efficient coupling reactions (>99%). twistbioscience.com

Methodologies for Site-Specific Incorporation of Modifications

The site-specific incorporation of a modified nucleoside like this compound is a primary strength of automated solid-phase synthesis. nih.gov The process is programmatically controlled, allowing for the precise placement of the modification at any desired position within the oligonucleotide sequence.

The methodology follows these steps:

Preparation : The this compound is dissolved in anhydrous acetonitrile to a standard concentration, typically 0.1 M, and placed on a designated port of the automated DNA synthesizer. cambio.co.ukglenresearch.com

Synthesis Initiation : The synthesis begins with a solid support (e.g., CPG) to which the first nucleoside is attached. The synthesis proceeds in the 3' to 5' direction. biosearchtech.com

Incorporation Cycle : When the synthesis reaches the desired position for the modification, the synthesizer's program directs the delivery of the this compound solution, along with an activator (e.g., 5-ethylthio-1H-tetrazole), to the synthesis column. nih.gov

Coupling : The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. umich.edunih.gov For some modified amidites, this coupling step may be programmed for a longer duration or performed twice to ensure high efficiency. nih.gov

Capping and Oxidation : Following the coupling, any unreacted 5'-hydroxyl groups are permanently blocked (capped) with acetic anhydride (B1165640). The newly formed phosphite triester linkage is then oxidized to the more stable phosphate triester. umich.edu

Continuation : The cycle repeats with the removal of the 5'-DMT group from the newly added adenosine analog, and the next phosphoramidite in the sequence is coupled until the full-length oligonucleotide is assembled. umich.edu

This process allows for the creation of oligonucleotides with single or multiple dA(PAc) modifications, precisely positioned to study their effects on nucleic acid structure and function.

StepActionChemicals InvolvedPurpose
1. DeblockingRemoval of the 5'-DMT group from the support-bound chain.Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (B109758). umich.edunih.govExposes the 5'-hydroxyl for coupling.
2. CouplingAddition of the this compound to the growing chain.This compound + Activator (e.g., Tetrazole). nih.govForms the new phosphite triester linkage at the specific site.
3. OxidationConversion of the unstable phosphite triester to a stable phosphate triester.Iodine solution. cambio.co.ukStabilizes the internucleotide bond.
4. CappingAcetylation of unreacted 5'-hydroxyl groups.Acetic Anhydride and N-Methylimidazole.Prevents the formation of failure sequences (n-1).

Reverse Phosphoramidites for 5'-Modification and Parallel Synthesis

Standard oligonucleotide synthesis proceeds in a 3' to 5' direction because the building blocks are 3'-O-phosphoramidites with a 5'-O-DMT protecting group. biosearchtech.com However, certain applications require synthesis in the opposite (5' to 3') direction or the specific modification of the 3'-terminus of an oligonucleotide. For these purposes, "reverse phosphoramidites" have been developed. biosearchtech.comlibpubmedia.co.uk

A reverse phosphoramidite has the phosphoramidite moiety at the 5'-position and the DMT protecting group at the 3'-position. libpubmedia.co.uk This inverted structure allows for:

3'-End Modification : A reverse phosphoramidite can be coupled as the final monomer to a standard oligonucleotide synthesis, allowing the introduction of a specific modification or label at the 3'-terminus.

5' to 3' Synthesis : By using a solid support with a free 5'-hydroxyl group and exclusively using reverse phosphoramidites, the entire oligonucleotide can be synthesized in the 5' to 3' direction. This can be useful for creating specific oligonucleotide architectures, such as those with 3'-3' linkages to confer resistance against exonuclease degradation. biosearchtech.com

While the technology to create reverse phosphoramidites is well-established for standard and some modified nucleosides, a specific reverse version of this compound is not commonly listed as a stock product in chemical catalogs. biosearchtech.comlibpubmedia.co.uk However, its synthesis would be chemically feasible for custom applications, following established protocols for converting a 3'-O-DMT, 5'-O-H protected nucleoside into a 5'-O-phosphoramidite.

Stereochemical Control and Chiral Phosphoramidites in Oligonucleotide Synthesis

In a standard phosphoramidite, the phosphorus atom is a chiral center. wikipedia.orgresearchgate.net During the synthesis of an oligonucleotide, the oxidation step that converts the phosphite triester to a phosphate triester creates a new chiral center at each internucleotide linkage. Standard synthesis methods are not stereoselective, resulting in a mixture of two diastereomers, designated Rp and Sp, at each phosphate backbone position. researchgate.net For a typical oligonucleotide, this results in a complex mixture of 2^n diastereomers, where 'n' is the number of internucleotide linkages.

These different stereoisomers can have distinct biological and physical properties, including varying nuclease resistance and ability to form duplexes. researchgate.net For therapeutic oligonucleotides, such as antisense or siRNA molecules, controlling this P-chirality is of growing importance. google.com

Advanced methods have been developed to control the stereochemistry of the phosphate linkage. A prominent strategy involves the use of chiral phosphoramidites that incorporate a chiral auxiliary, such as an oxazaphospholidine group. researchgate.net This approach enables the stereocontrolled synthesis of oligonucleotides, yielding products with a defined Rp or Sp configuration at each linkage. researchgate.netgoogle.com While much of this research has focused on producing stereopure phosphorothioate linkages (where a sulfur atom replaces a non-bridging oxygen), the principles can be applied to standard phosphodiester bonds as well. researchgate.net The application of such chiral auxiliaries to this compound would allow for the synthesis of oligonucleotides containing this modified base within a stereochemically pure backbone, enabling highly specific structure-function studies.

Synthesis MethodPhosphoramidite TypeResulting BackboneKey Feature
Standard SynthesisAchiral (e.g., standard this compound)Mixture of Rp and Sp diastereomers at each linkage. researchgate.netHigh efficiency and simplicity, suitable for most research applications. twistbioscience.com
Stereocontrolled SynthesisChiral (e.g., phosphoramidite with an oxazaphospholidine auxiliary)Stereopure linkages (all-Rp or all-Sp). researchgate.netProvides a single, defined stereoisomer, crucial for therapeutic development and advanced biophysical studies. google.com

Applications of Oligonucleotides Synthesized with Dmt Da Pac Phosphoramidite in Academic Research

Fundamental Studies in Nucleic Acid Biology

The ability to create custom-designed DNA and RNA sequences is fundamental to modern molecular biology research. DMT-dA(PAc) Phosphoramidite (B1245037), as a key building block, facilitates the synthesis of high-fidelity oligonucleotides for a variety of research applications. axispharm.com

The chemical synthesis of genes or large gene fragments is a cornerstone of synthetic biology, allowing researchers to build genetic circuits, create novel proteins, or codon-optimize genes for expression in different organisms. Phosphoramidites are the essential chemical reagents for the stepwise, automated synthesis of the oligonucleotides that are subsequently assembled into full-length genes. honyabio.comfluorochem.co.uk The use of DMT-dA(PAc) Phosphoramidite is particularly advantageous when synthesizing long oligonucleotides or those containing complex, sensitive sequences, as the milder deprotection helps to maintain the integrity of the final product.

In the field of gene editing, the CRISPR-Cas9 system has become a revolutionary tool. The system's specificity is determined by a single-guide RNA (sgRNA) that directs the Cas9 nuclease to a specific DNA target. The chemical synthesis of these sgRNAs using RNA phosphoramidites is a common practice. Research has shown that introducing chemical modifications into the sgRNA can enhance its stability, improve editing efficiency, and reduce off-target DNA cleavage. nih.govglenresearch.com Modifications such as 2'-fluoro ribose or phosphonoacetate (PACE) groups have been incorporated into sgRNAs to achieve these improved properties. glenresearch.comhuarenscience.com Synthesizing these modified sgRNAs often requires the use of mild deprotection amidites like DMT-dA(PAc) to ensure that the crucial chemical modifications within the guide sequence are not damaged during the final cleavage and deprotection steps. biosearchtech.comthermofisher.com

Oligonucleotides serve as essential tools in a multitude of molecular hybridization techniques, including Polymerase Chain Reaction (PCR), quantitative PCR (qPCR), and various blotting methods. thermofisher.com this compound is used to synthesize custom primers and probes for these applications. axispharm.com

A critical application for this compound is in the synthesis of fluorescently labeled probes. genelink.com These probes, which are used to detect and quantify specific nucleic acid sequences, often carry dye molecules (e.g., TAMRA, HEX, Cy5) that are sensitive to the harsh ammonium (B1175870) hydroxide (B78521) treatment used for standard deprotection. genelink.com To prevent the degradation of these fluorescent labels, a milder deprotection strategy is necessary. genelink.combiosearchtech.com This is achieved by using a set of "ultra-mild" phosphoramidites, which includes DMT-dA(PAc) along with counterparts for the other bases, such as acetyl-dC (Ac-dC) and iso-propyl-phenoxyacetyl-dG (iPr-Pac-dG). genelink.com This approach ensures the integrity and functionality of the final labeled probe.

Furthermore, specialized primers like CleanAmp™ Primers, designed for hot-start PCR to improve specificity, are synthesized using Pac-dA phosphoramidites. glenresearch.com

Table 1: Comparison of Deprotection Conditions for Adenine (B156593) Phosphoramidites

Phosphoramidite TypeProtecting GroupDeprotection ConditionsRationale for Use
Standard dABenzoyl (Bz)Concentrated ammonium hydroxide, ~16 hours at 55°C. citizendium.orgStandard, cost-effective synthesis of unmodified oligonucleotides.
Mild-Deprotection dAPhenoxyacetyl (PAc) Milder conditions (e.g., 0.05 M potassium carbonate in methanol (B129727), 4 hours at room temperature). genelink.comglenresearch.comSynthesis of oligonucleotides with base-labile modifications or fluorescent dyes (e.g., Cy5, TAMRA). genelink.com

Understanding the three-dimensional structure of nucleic acids is vital for elucidating their function. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods for structural determination, and they rely on high-purity, synthetic oligonucleotides. thermofisher.comnih.gov Chemical synthesis allows for the incorporation of modified bases, isotopic labels, or spectroscopic probes at specific sites within a DNA or RNA sequence, which is often impossible to achieve through biological methods. nih.govumich.edu

For instance, researchers have developed dual-purpose nucleoside probes, such as 5-selenophene-modified uridine, which acts as both a fluorescent reporter and an anomalous scattering agent for X-ray crystallography. nih.gov The incorporation of such complex, custom-designed monomers into an oligonucleotide is accomplished via phosphoramidite chemistry. nih.gov In these multi-step syntheses, where the final oligonucleotide may contain several unique and potentially sensitive chemical groups, the use of DMT-dA(PAc) and its mild deprotection chemistry is crucial to preserve the integrity of the entire molecule, ensuring that the sample is suitable for high-resolution structural analysis. biosearchtech.com

Research on Functional Nucleic Acids

Beyond their role as carriers of genetic information, nucleic acids can possess direct functional capabilities, acting as regulatory molecules or specific binding agents. The synthesis of modified oligonucleotides using reagents like DMT-dA(PAc) is central to the exploration and development of these functional nucleic acids.

Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are classes of short, synthetic nucleic acids designed to bind to specific messenger RNA (mRNA) targets and modulate gene expression. They are powerful tools in basic research for studying gene function and hold significant therapeutic potential. tcichemicals.comtcichemicals.com

A major challenge in the development of ASOs and siRNAs is their susceptibility to degradation by cellular nucleases and the need for high binding affinity to their target RNA. medchemexpress.com To overcome these issues, research-grade and therapeutic oligonucleotides are heavily modified. thermofisher.com Common modifications include changes to the sugar-phosphate backbone, such as phosphorothioate (B77711) linkages, and modifications at the 2' position of the ribose sugar, such as 2'-O-methyl (2'-OMe) or 2'-fluoro additions. medchemexpress.comthermofisher.com These modifications enhance nuclease resistance and binding affinity. huarenscience.commedchemexpress.com

The synthesis of these complex, multiply-modified oligonucleotides relies on a robust chemical platform. fluorochem.co.uk The use of DMT-dA(PAc) and other mild-deprotection amidites is often essential to ensure that the various modifications, which may be sensitive to standard deprotection reagents, remain intact in the final, functional ASO or siRNA molecule. thermofisher.com

Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures, allowing them to bind to a wide range of targets—such as proteins, small molecules, or cells—with high affinity and specificity. nih.govnih.gov They are generated through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment), which starts from a large, random library of oligonucleotide sequences.

Chemical synthesis using phosphoramidites is the method used to produce the initial oligonucleotide library. nih.gov While standard phosphoramidites can be used for basic aptamer generation, research often involves the synthesis of modified aptamers to improve their stability, binding properties, or to attach reporter molecules like fluorescent dyes or biotin (B1667282) for detection and diagnostic assays. nih.gov In cases where aptamers are synthesized with base-sensitive functional groups or labels, the mild deprotection chemistry afforded by DMT-dA(PAc) is necessary to produce a functional, modified aptamer. genelink.combiosearchtech.com

Table 2: Applications of Oligonucleotides Synthesized with this compound

Research AreaApplicationRole of this compound
Gene Synthesis & Editing Synthesis of CRISPR-Cas9 guide RNAs (gRNA) with chemical modifications. nih.govEnables synthesis of gRNAs containing sensitive modifications by using mild deprotection, preserving the integrity of the guide. biosearchtech.com
Molecular Hybridization Synthesis of fluorescently labeled probes for qPCR and other detection methods. genelink.comEssential for preventing the degradation of base-labile fluorescent dyes (e.g., TAMRA, Cy5) during deprotection. genelink.com
Structural Biology Creation of oligonucleotides with site-specific labels or modified bases for NMR or X-ray crystallography. thermofisher.comnih.govProtects complex, sensitive reporter groups and modifications during the final synthesis steps. biosearchtech.com
Functional Nucleic Acids Synthesis of modified Antisense Oligonucleotides (ASOs) and siRNAs. thermofisher.comPreserves chemical modifications (e.g., 2'-Fluoro, 2'-OMe) that enhance stability and efficacy. medchemexpress.comthermofisher.com
Aptamer Technology Generation of aptamers carrying functional labels (e.g., biotin, fluorophores). nih.govAllows for the creation of labeled aptamers by protecting the sensitive labels during deprotection. genelink.com

Ribozyme Research and Design

Oligonucleotides synthesized using this compound serve a foundational role in the study and engineering of ribozymes. Although this compound is a building block for deoxyribonucleic acid (DNA), it is instrumental in several aspects of ribozyme research, which primarily involves ribonucleic acid (RNA). The synthetic DNA oligonucleotides are essential for the assembly of gene templates that encode specific ribozymes. These templates are subsequently used for in vitro transcription to produce the desired RNA molecules for functional and structural analysis.

Furthermore, this phosphoramidite is employed in the synthesis of DNA-RNA chimeras. These hybrid molecules are valuable tools for dissecting the structure-function relationships of ribozymes. By systematically replacing specific ribonucleotides with their deoxy-equivalents, researchers can probe the importance of the 2'-hydroxyl group at particular positions for catalytic activity and folding. This compound, with its phenoxyacetyl (PAc) protecting group, is compatible with synthesis protocols designed for creating these precise chimeric sequences. glenresearch.com The use of such modified oligonucleotides is a key strategy in mapping the critical domains of a ribozyme's active site.

Mutagenesis and Genetic Engineering Research

The chemical synthesis of oligonucleotides is central to modern genetic engineering, and this compound is a standard reagent for incorporating deoxyadenosine (B7792050) residues into custom DNA sequences used for mutagenesis. axispharm.combroadpharm.com These synthetic oligonucleotides function as primers or probes to introduce specific changes into a DNA sequence, enabling detailed studies of gene function and protein engineering.

Site-directed mutagenesis is a technique used to create specific, targeted mutations in a DNA sequence. The method relies on synthetic oligonucleotides, or mutagenic primers, that contain the desired mutation. These primers are incorporated into a gene through PCR-based methods. The synthesis of these primers is accomplished on automated solid-phase synthesizers using phosphoramidite building blocks, including this compound for adenine incorporation. umich.eduthermofisher.com The high coupling efficiency of phosphoramidite chemistry ensures the production of high-fidelity oligonucleotides necessary for the successful introduction of precise point mutations, insertions, or deletions.

While standard site-directed mutagenesis alters individual bases, codon-level mutagenesis aims to change entire codons to systematically substitute amino acids in the resulting protein. This approach is powerful for creating protein libraries to explore sequence space and engineer proteins with new or enhanced functions. glenresearch.com One significant challenge with using degenerate primers made from mixtures of monomeric phosphoramidites (A, C, G, T) is the inherent bias of the genetic code, which can lead to overrepresentation of certain amino acids and the unintended creation of stop codons. glenresearch.com

To circumvent these issues, advanced strategies have been developed that utilize specific combinations of phosphoramidites or pre-synthesized trimer phosphoramidites that correspond to a single amino acid codon. glenresearch.comoup.com In these methods, wild-type sequences are assembled using standard DMT-protected monomers like this compound, while mutations are introduced using either controlled mixtures or the trimer building blocks. nih.govnih.gov This provides precise control over the amino acid composition of the resulting protein library, making the screening process more efficient. glenresearch.com

FeatureSite-Directed Mutagenesis (Single Base)Codon-Level Mutagenesis (Trimer-Based)
Primary GoalIntroduce specific, pre-defined nucleotide changes.Introduce specific or varied amino acid substitutions.
Reagents UsedStandard DMT-phosphoramidites (e.g., DMT-dA(PAc)).Standard DMT-phosphoramidites for backbone; Trimer phosphoramidites for mutations. glenresearch.com
Codon BiasNot applicable for single mutations; can be an issue when creating libraries with degenerate bases.Eliminated, as each trimer represents a specific amino acid codon. glenresearch.com
Stop Codon FormationPossible with degenerate NNN/NNS strategies.Avoided, as trimers for stop codons are excluded from the synthesis. glenresearch.com
Library EfficiencyCan be low due to redundant codons and stop codons.High, as all clones contain full-length, viable protein variants. nih.gov

Biophysical and Biochemical Probing of Nucleic Acid Interactions

Oligonucleotides synthesized with this compound are indispensable for the quantitative and qualitative study of nucleic acid interactions with other molecules. The ability to create custom DNA sequences with high purity allows for precise biophysical and biochemical experiments.

Understanding the interactions between nucleic acids and proteins is fundamental to molecular biology. Synthetic oligonucleotides are used as probes, substrates, or binding partners in a variety of assays to characterize these interactions. For instance, in Electrophoretic Mobility Shift Assays (EMSA), radiolabeled or fluorescently tagged DNA probes synthesized with reagents like this compound are incubated with proteins to detect binding.

More advanced techniques, such as Surface Plasmon Resonance (SPR), utilize synthetic oligonucleotides that are immobilized on a gold surface to study the kinetics of protein-DNA interactions in real-time. shigematsu-bio.com The synthesis of these surface-bound probes requires robust chemistry to ensure proper attachment and availability for binding, a process for which phosphoramidite chemistry is well-suited. These studies provide critical data on binding affinity, specificity, and the kinetics (on- and off-rates) of protein-DNA complexes.

The stability of the DNA double helix is determined by its thermodynamic properties, which are influenced by sequence, length, and environmental conditions. Modified nucleotides are useful tools for studying the thermodynamic stabilities of nucleic acids. nih.gov this compound is used to synthesize the unmodified and modified oligonucleotides necessary for these fundamental biophysical studies. rsc.org By measuring the melting temperature (Tm)—the temperature at which 50% of the duplex DNA dissociates into single strands—researchers can derive thermodynamic parameters like enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

These studies are crucial for designing DNA probes for diagnostic applications, understanding the effects of DNA damage, and developing nucleic acid-based therapeutics. tainstruments.com High-throughput differential scanning calorimetry (DSC) can be used to rapidly screen the thermal stability of oligonucleotides under various conditions, such as changing salt or drug concentrations. tainstruments.com

Table 1: Representative Thermal Stability (Tm) of a 20-Base Pair DNA Duplex at Varying Concentrations. tainstruments.com
Oligonucleotide Concentration (mg/mL)Average Melting Temperature (Tm, °C)
1.472.8
1076.5
2577.9
5079.2
7280.0
Table 2: Example of Change in Duplex Stability from Base Modifications in a Self-Complementary DNA Hexamer. nih.gov
Sequence 5' -> 3'ModificationChange in Stability (ΔΔG°37, kcal/mol)
X-CGCGCGX = T (Thymine)-0.9
X-CGCGCGX = yT (Expanded Thymine)-1.8
X-CGCGCGX = yyT (Doubly Expanded Thymine)-2.5

This table illustrates how biophysical studies, which rely on oligonucleotides synthesized with standard phosphoramidites like DMT-dA(PAc), can quantify the impact of chemical modifications on DNA hybridization thermodynamics.

Molecular Interaction Assay Development

Oligonucleotides synthesized using this compound are pivotal in the development of various molecular interaction assays, which are fundamental tools in academic research for studying the binding affinities and kinetics of interactions between nucleic acids and other molecules, such as proteins. The phenoxyacetyl (PAc) protecting group on the deoxyadenosine is favored in these applications for its mild deprotection conditions, which helps in preserving the integrity of the synthesized oligonucleotides, especially those that might be sensitive or contain other modifications. nih.govnih.govoup.com These oligonucleotides are frequently employed as probes or substrates in techniques like Electrophoretic Mobility Shift Assays (EMSA), Surface Plasmon Resonance (SPR), and Fluorescence Resonance Energy Transfer (FRET) assays. nih.govpsu.edunih.gov

The use of this compound allows for the reliable synthesis of high-purity, custom DNA sequences that can be subsequently used to investigate complex biological processes. axispharm.combroadpharm.com For instance, in the study of DNA-protein interactions, oligonucleotides synthesized with this phosphoramidite can act as specific binding sites for proteins, enabling the detailed characterization of binding events.

Research Findings

A notable application of oligonucleotides synthesized with this compound is in the study of DNA repair mechanisms, specifically nucleotide excision repair (NER). In a study investigating the recognition of DNA damage by the XPC-RAD23B protein complex, researchers synthesized 44-mer oligonucleotides containing specific DNA adducts. nih.gov The synthesis utilized Pac-dA phosphoramidite along with other protected phosphoramidites. These synthetic oligonucleotides were then used in Electrophoretic Mobility Shift Assays (EMSA) to determine the binding affinities of the XPC-RAD23B complex to the damaged DNA.

The results demonstrated a clear correlation between the binding affinity of the repair protein complex and the efficiency of the subsequent excision of the damaged nucleotide. nih.gov The binding constants (Kd) were determined by quantifying the amount of bound and unbound DNA at various protein concentrations. This type of quantitative data is crucial for understanding the molecular basis of DNA repair and how different types of damage are recognized and processed by the cellular machinery.

Another area where these oligonucleotides find application is in the development of hybridization assays. For example, oligonucleotides synthesized using ultramild deprotection phosphoramidites, including Pac-dA, have been immobilized on nanoparticles to create fluorescent probes. psu.edu These probes were then used in Surface Plasmon Resonance imaging (SPRi) to monitor hybridization with complementary DNA strands. The study demonstrated successful DNA synthesis on the nanoparticle surface and the accessibility of these DNA probes for hybridization, showcasing their potential in diagnostic and molecular interaction studies. psu.edu

The following interactive data table summarizes the binding affinities of the XPC-RAD23B protein complex to various DNA substrates as determined by EMSA in the aforementioned study.

Substrate (44-mer duplex)Adduct PositionBinding Affinity (Kd) in nM
dG-AAFC818 ± 2
dG-AFC835 ± 5
Non-damaged controlN/A>150

Table 1: Binding affinities of the XPC-RAD23B complex to acetylaminofluorene (AAF) and aminofluorene (AF) adducts in different sequence contexts, as determined by Electrophoretic Mobility Shift Assay (EMSA). The oligonucleotides were synthesized using phosphoramidites including DMT-dA(PAc). Data sourced from a study on human nucleotide excision repair. nih.gov

These research findings underscore the importance of this compound in synthesizing high-fidelity oligonucleotides for sensitive and quantitative molecular interaction assays. The ability to create custom DNA sequences with high purity is essential for obtaining reliable and reproducible data in the study of complex biological interactions.

Mechanistic Insights and Side Reactions in Phosphoramidite Based Synthesis

Kinetic Studies of Depurination During Oligonucleotide Synthesis

Depurination, the cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, is a significant side reaction that can occur during the acidic detritylation step of oligonucleotide synthesis. glenresearch.comumich.edu This reaction leads to the formation of an abasic site, which is stable throughout the subsequent synthesis cycles. However, during the final basic deprotection step, the oligonucleotide chain is cleaved at this abasic site, resulting in truncated sequences and reducing the yield of the full-length product. glenresearch.comglenresearch.com

Several factors influence the rate of depurination, with the identity of the purine base, the nature of the exocyclic amine protecting group, and the strength of the acid used for detritylation being the most critical.

Base Identity : Deoxyadenosine (B7792050) (dA) is inherently more susceptible to depurination than deoxyguanosine (dG). oup.com Kinetic studies have shown that dG depurination half-times are approximately 5- to 6-fold longer than those for dA in dichloroacetic acid (DCA) solutions and about 12-fold longer in 3% trichloroacetic acid (TCA). oup.com

Protecting Groups : The type of protecting group on the exocyclic amine of the purine base plays a crucial role in the stability of the glycosidic bond. Electron-withdrawing acyl groups, such as benzoyl (Bz) on dA in DMT-dA(Bz) phosphoramidite (B1245037) and isobutyryl (iBu) on dG, destabilize the bond and make the nucleoside more prone to depurination. glenresearch.comglenresearch.com Conversely, electron-donating formamidine (B1211174) protecting groups, like dimethylformamidine (dmf), stabilize the glycosidic bond and offer resistance to depurination. glenresearch.comglenresearch.comglenresearch.com While dmf-dG is widely used, dmf-dA has been found to be too labile for routine synthesis. glenresearch.com More stable formamidine derivatives for dA, such as diethylformamidine (def), have been developed to confer depurination resistance. glenresearch.com

Acid Strength : The acid used to remove the 5'-dimethoxytrityl (DMT) group significantly impacts the rate of depurination. Stronger acids lead to faster depurination. oup.com Trichloroacetic acid (TCA), with a pKa of approximately 0.7, is a standard deblocking agent but can cause significant depurination. glenresearch.com Dichloroacetic acid (DCA), a weaker acid with a pKa of 1.5, is often used as an alternative to minimize this side reaction, although it requires longer reaction times for complete detritylation. umich.eduglenresearch.com Kinetic studies comparing different deblocking agents have established the following trend for depurination rates: 3% TCA > 15% DCA > 3% DCA. oup.comnih.govnih.gov

Table 1: Depurination Half-Times of N-Benzoyl Protected 5'-DMT-dA-CPG in Various Deblocking Reagents. oup.com
Deblocking ReagentDepurination Half-Time (hours)
3% DCA in Methylene Chloride1.3
15% DCA in Methylene Chloride~0.43
3% TCA in Methylene Chloride~0.33

The susceptibility of a purine residue to depurination is not uniform along the oligonucleotide chain; it is highly dependent on its position. oup.comoup.comnih.gov

Terminal vs. Internal Positions : Purine bases located at the terminal positions of an oligonucleotide are several times more susceptible to depurination than those in internal positions. oup.comnih.gov The greatest extent of depurination occurs when a dA residue is at the 5'-end of the growing oligomer chain, particularly during the initial detritylation of the first monomer attached to the solid support (e.g., DMT-dA-CPG). oup.com

Influence of Flanking Groups : The stability of a dA residue increases significantly once the subsequent nucleotide is added. oup.com This is due to the electron-withdrawing effect of the newly formed phosphotriester group. An internal dA residue flanked by phosphotriester groups on both its 3' and 5' sides is more stable than a dA residue with only one flanking phosphotriester group. oup.com For instance, an internal dA is about three times more stable than one at the 3'-terminus attached to the support via a succinyl linker. oup.com An exposed 5'-terminal dA is more than an order of magnitude more labile than one in an internal position. oup.com

Table 2: Relative Stability of dA Residues Based on Position in Oligomer. oup.com
Position of dA ResidueRelative Stability (Compared to 3'-Terminal dA on support)Description
3'-Terminal (DMT-dA-CPG)1x (Least Stable)dA is attached to the CPG support via a 3'-succinyl group.
Internal (5'-Triester, 3'-Succinyl)~3x More StableRepresents a dA residue in a dimer like DMT-Tp-dA-CPG.
Internal (Flanked by 3' and 5' Triesters)Significantly More StableRepresents a dA residue internal to the oligomer sequence, as in DMT-Tp-dAp-T-CPG.
5'-Terminal (Exposed 5'-OH)>10x Less Stable than InternalRepresents a dA residue at the 5'-end after detritylation.

Analysis of Off-Pathway Reactions and Impurity Formation

Beyond depurination, several other off-pathway reactions can occur during phosphoramidite-based synthesis and subsequent deprotection steps, leading to the formation of impurities that can complicate purification and compromise the quality of the final oligonucleotide.

During the final deprotection step with a strong base like ammonium (B1175870) hydroxide (B78521), the β-cyanoethyl protecting groups are removed from the phosphate (B84403) backbone via β-elimination. atdbio.com This process generates acrylonitrile (B1666552) as a byproduct. atdbio.comglenresearch.com Acrylonitrile is a reactive Michael acceptor that can subsequently alkylate nucleophilic sites on the nucleobases, with thymine (B56734) being particularly susceptible at the N3 position to form N3-cyanoethylthymine. glenresearch.comatdbio.com This side reaction is more pronounced in large-scale syntheses where the concentration of acrylonitrile can become significant. glenresearch.com The resulting N3-cyanoethylthymine impurity has a mass increase of 53 Da and can appear as an n+1 peak in reverse-phase HPLC analysis. glenresearch.com To mitigate this, a larger volume of ammonia (B1221849) can be used during deprotection, or an ammonia/methylamine (B109427) (AMA) mixture can be employed, as methylamine is more effective at scavenging the acrylonitrile. glenresearch.comglenresearch.com

The formation and subsequent incorporation of a phosphoramidite dimer into the growing oligonucleotide chain can lead to n+1 impurities. This side reaction is most commonly observed with guanosine (B1672433), leading to the formation of a GG dimer. glenresearch.com It occurs when the acidic activators used during the coupling step, such as tetrazole, prematurely remove a small percentage of the 5'-DMT group from the dG phosphoramidite monomer in solution. glenresearch.com This prematurely deprotected monomer can then react with another activated dG phosphoramidite, forming a dimer that gets incorporated into the sequence. glenresearch.com Because guanosine detritylates faster than other bases, this issue is more prominent for dG. glenresearch.com The resulting n+1 impurity is DMT-ON and can be difficult to separate from the desired full-length product. glenresearch.com

A variety of other chemical transformations can lead to impurities. The capping step, which is designed to block unreacted 5'-hydroxyl groups from further elongation, is not always 100% efficient. Failure to cap these sites results in the formation of internal deletion sequences (n-1, n-2, etc.).

Furthermore, the phosphite (B83602) triester intermediate formed during the coupling step is unstable and must be oxidized to the more stable phosphate triester. sigmaaldrich.com Incomplete oxidation can lead to strand cleavage during the final deprotection steps. Water present during the coupling step can also react with the activated phosphoramidite, leading to a failed coupling cycle and the formation of an n-1 sequence. glenresearch.com Finally, as mentioned previously, the abasic sites generated from depurination are cleaved under the final basic deprotection conditions, leading to chain scission and the formation of truncated oligonucleotide fragments. glenresearch.com

Strategies for Minimizing Side Reactions and Improving Synthesis Yield

Optimization of Reagents and Reaction Conditions (e.g., Activators, Deblocking Agents)

The choice of activators and deblocking agents plays a pivotal role in controlling the rate and fidelity of the phosphoramidite coupling and detritylation steps, respectively. Their properties directly influence the prevalence of unwanted side reactions.

Activators: The activator's primary function is to protonate the nitrogen of the DMT-dA(PAc) phosphoramidite, creating a highly reactive intermediate ready for coupling with the free 5'-hydroxyl group of the growing oligonucleotide chain. glenresearch.com While strong acidity can accelerate this activation, it can also promote undesirable side reactions. A prominent issue is the premature removal of the 5'-DMT group from the incoming phosphoramidite monomer itself. This can lead to the formation of dimers (e.g., an AA dimer) and their subsequent incorporation, resulting in n+1 impurities that are difficult to separate from the desired product. glenresearch.com

To mitigate this, activators with lower acidity (higher pKa) are preferred. While 1H-Tetrazole has been a standard activator, alternatives with more favorable properties have been widely adopted. umich.edutcichemicals.com 4,5-Dicyanoimidazole (B129182) (DCI) is a particularly effective activator. researchgate.net Despite having lower acidity than tetrazole derivatives like 5-Ethylthiotetrazole (ETT) and 5-Benzylthiotetrazole (BTT), DCI's strong nucleophilicity compensates, allowing for rapid and efficient coupling with a reduced risk of acid-catalyzed side reactions. glenresearch.comresearchgate.net

Table 1: Comparison of Common Activators in Phosphoramidite Synthesis
ActivatorApproximate pKaKey Characteristics
5-Benzylthiotetrazole (BTT)4.1Strongly acidic; higher risk of promoting n+1 side reactions. glenresearch.com
5-Ethylthiotetrazole (ETT)4.3Strongly acidic; higher risk of promoting n+1 side reactions. glenresearch.com
1H-Tetrazole4.8Weakly acidic; standard activator, but can have solubility issues in acetonitrile (B52724). umich.edu
4,5-Dicyanoimidazole (DCI)5.2Less acidic than tetrazole derivatives, highly nucleophilic; reduces n+1 formation and provides rapid coupling. glenresearch.comresearchgate.net

Deblocking Agents: The detritylation step, which removes the 5'-DMT protecting group to allow for the next coupling reaction, is typically performed with a strong acid. eurofinsgenomics.com Trichloroacetic acid (TCA) has been a common choice due to its ability to effect rapid and complete detritylation. glenresearch.com However, its low pKa (~0.7) makes it a potent acid that can cause significant depurination, especially at adenosine (B11128) and guanosine residues. glenresearch.com This side reaction involves the cleavage of the glycosidic bond, leading to the formation of an abasic site, which results in chain cleavage during the final basic deprotection step. glenresearch.com

To minimize depurination, a milder deblocking agent such as Dichloroacetic acid (DCA), which has a higher pKa of 1.5, is a superior alternative. glenresearch.com The use of 3% DCA in dichloromethane (B109758) significantly reduces the incidence of depurination. glenresearch.comresearchgate.net The trade-off for this enhanced stability is a slower rate of detritylation. To ensure complete DMT removal and avoid the formation of n-1 deletion sequences, the deblocking time or the volume of DCA solution delivered to the synthesis column should be increased, often doubled, compared to protocols using TCA. glenresearch.com

Table 2: Comparison of Deblocking Agents
Deblocking AgentApproximate pKaAdvantagesDisadvantages and Mitigation
Trichloroacetic Acid (TCA)~0.7Fast and efficient detritylation. glenresearch.comStrong acid; can cause significant depurination of adenosine (dA). glenresearch.com
Dichloroacetic Acid (DCA)1.5Milder acid; significantly minimizes depurination. glenresearch.comSlower detritylation rate; requires increased reaction time or volume to ensure complete DMT removal and prevent n-1 deletions. glenresearch.comresearchgate.net

Analytical and Characterization Methodologies in Research on Oligonucleotides Synthesized with Dmt Da Pac Phosphoramidite

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the chemical structure and assessing the purity of both the phosphoramidite (B1245037) building blocks and the final synthesized oligonucleotides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of phosphoramidites and the resulting oligonucleotides.

¹H NMR provides detailed information about the structure of the phosphoramidite, confirming the presence of the dimethoxytrityl (DMT) group, the deoxyadenosine (B7792050) base, and the phenoxyacetyl (PAc) protecting group. The chemical shifts and splitting patterns of the proton signals are unique to the specific phosphoramidite structure. For instance, the anomeric proton of the sugar moiety typically appears in a diagnostic region of the spectrum, which can be used for compound identification.

³¹P NMR is particularly crucial for assessing the purity of the phosphoramidite starting material. The phosphoramidite moiety contains a chiral phosphorus(III) center, which typically appears as a pair of diastereomeric signals in the ³¹P NMR spectrum, resonating in the region of 140 to 155 ppm. magritek.com This technique is highly sensitive to the oxidation of the phosphoramidite to its phosphonate (P(V)) analogue, which would appear at a different chemical shift, typically between -25 to 99 ppm. usp.org Therefore, ³¹P NMR is an effective method for quantifying the presence of trivalent phosphorus impurities and ensuring the quality of the phosphoramidite before synthesis. usp.orgusp.org

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Phosphoramidite Analysis
Phosphorus SpeciesTypical Chemical Shift Range (ppm)Significance
Phosphoramidite (P(III))140 - 155Desired starting material, often appears as two diastereomeric peaks.
Oxidized Species (P(V))-25 - 99Indicates degradation of the phosphoramidite, which can lead to synthesis failure.
Other P(III) Impurities100 - 169 (excluding main peaks)Represents other phosphorus(III)-containing impurities that could interfere with synthesis.

Mass spectrometry (MS) is an indispensable tool for the verification of the molecular weight of the synthesized oligonucleotide, thereby confirming its identity and sequence.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass analysis capabilities of MS. This technique is used to analyze the crude oligonucleotide product, identifying the full-length sequence and any failure sequences or byproducts. The high resolution of modern mass spectrometers allows for the accurate determination of the molecular weight of the oligonucleotide.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is another common technique for the analysis of oligonucleotides. isogen-lifescience.com In this method, the oligonucleotide sample is co-crystallized with a matrix and then ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight. MALDI-TOF is particularly useful for the rapid analysis of a large number of samples and can be used to determine the sequence of oligonucleotides up to 60 bases in length. umich.edu Both ESI-MS and MALDI-TOF are routinely employed for quality control of synthetic oligonucleotides. idtdna.com

Table 2: Common Mass Spectrometry Techniques for Oligonucleotide Analysis

TechniquePrincipleCommon Applications
LC-MS (Liquid Chromatography-Mass Spectrometry)Separates oligonucleotides by liquid chromatography before mass analysis, typically using electrospray ionization (ESI).- Accurate mass determination of the final product.
  • Identification of failure sequences and impurities.
  • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight)Ions are generated by laser desorption from a matrix and their mass is determined by their time of flight.- Rapid quality control of synthetic oligonucleotides.
  • Confirmation of molecular weight. isogen-lifescience.com
  • UV-Vis spectroscopy is a simple yet essential technique used for two primary purposes in oligonucleotide synthesis and analysis: quantification of the final product and real-time monitoring of the synthesis efficiency.

    Oligonucleotides absorb UV light maximally at a wavelength of approximately 260 nm due to the aromatic nature of the nucleobases. pepolska.pl By measuring the absorbance at this wavelength (A260), the concentration of the oligonucleotide solution can be determined using the Beer-Lambert law. An A260 of 1.0 is roughly equivalent to 33 µg/mL of single-stranded DNA. isogen-lifescience.com

    During solid-phase oligonucleotide synthesis, the 5'-hydroxyl group of the growing chain is protected by a dimethoxytrityl (DMT) group. Each synthesis cycle begins with the removal of this DMT group by treatment with an acid. The released DMT cation has a strong absorbance at around 498 nm. isogen-lifescience.com By measuring the absorbance of the solution at this wavelength after each deprotection step, the efficiency of the preceding coupling reaction can be monitored in real-time. isogen-lifescience.comnih.gov This "trityl monitoring" provides immediate feedback on the performance of the synthesizer and the quality of the reagents. nih.gov

    Chromatographic Techniques for Oligonucleotide Analysis and Purification

    Chromatographic techniques are vital for both the analysis of the crude oligonucleotide mixture and the purification of the desired full-length product from failure sequences and other impurities.

    High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of synthetic oligonucleotides.

    Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. nih.gov A common strategy for purifying oligonucleotides synthesized with DMT-dA(PAc) phosphoramidite is the "trityl-on" method. atdbio.com In this approach, the final 5'-DMT protecting group is left on the full-length oligonucleotide after synthesis. This makes the desired product significantly more hydrophobic than the shorter, "trityl-off" failure sequences. atdbio.com When the crude mixture is passed through a reverse-phase column, the trityl-on product is retained more strongly and can be effectively separated from the impurities. atdbio.comresearchgate.net After purification, the DMT group is cleaved, and the final product is desalted.

    Ion-Exchange HPLC (IE-HPLC) separates oligonucleotides based on the negative charge of their phosphodiester backbone. nih.gov Since the number of phosphate (B84403) groups is directly proportional to the length of the oligonucleotide, IE-HPLC can effectively separate the full-length product from shorter failure sequences. nih.gov This technique is particularly useful for purifying longer oligonucleotides and those that may have secondary structures, as the purification can be performed at a high pH to disrupt these structures. atdbio.com

    Table 3: Comparison of HPLC Methods for Oligonucleotide Purification

    MethodSeparation PrincipleKey Features and Applications
    Reverse-Phase (RP) HPLCHydrophobicity- Effective for "trityl-on" purification strategy. atdbio.com
  • Good for separating full-length products from truncated failure sequences. atdbio.com
  • Suitable for short to medium length oligonucleotides.
  • Ion-Exchange (IE) HPLCCharge (number of phosphate groups)- Separates based on oligonucleotide length. nih.gov
  • Useful for purifying longer oligonucleotides (40-100 bases). atdbio.com
  • Can be performed at high pH to denature secondary structures. atdbio.com
  • Fluorous affinity purification is an alternative to traditional reverse-phase purification that relies on the strong interaction between fluorous-tagged molecules and a fluorinated stationary phase. biosearchtech.comglenresearch.com In this method, a phosphoramidite containing a fluorous dimethoxytrityl (FDMT) group is used in the final coupling step of the oligonucleotide synthesis. nih.govresearchgate.net This attaches a highly fluorinated tag to the 5'-end of the full-length product.

    The crude oligonucleotide mixture is then passed through a column containing a fluorinated adsorbent. The fluorous-tagged oligonucleotide binds strongly to the column, while the non-fluorous failure sequences are washed away. atdbio.comnih.gov The desired product is then detritylated on-column and eluted. atdbio.comnih.gov This method offers high selectivity for the removal of failure sequences and can achieve high recovery rates, typically between 70-100%. nih.govresearchgate.net It is particularly advantageous for the purification of long oligonucleotides (50-100 mers). nih.govresearchgate.net

    Quality Control and Validation in Research-Scale Oligonucleotide Synthesis

    The synthesis of oligonucleotides using this compound is a precise, multi-step process. To ensure the production of the desired full-length and high-purity oligonucleotide, rigorous quality control and validation methodologies are employed at the research scale. These methods are critical for assessing the efficiency of the synthesis and the quality of the final product.

    Assessment of Coupling Efficiency

    The 5'-hydroxyl group of the nucleoside is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite. Upon cleavage with an acid, such as trichloroacetic acid or dichloroacetic acid, a bright orange DMT cation is released. The intensity of this color, which can be measured spectrophotometrically at approximately 495 nm, is directly proportional to the number of DMT groups cleaved and, therefore, to the efficiency of the previous coupling step.

    Modern DNA synthesizers are often equipped with in-line spectrophotometers or conductivity meters that monitor the trityl cation release after each coupling cycle. This real-time monitoring allows for the immediate assessment of coupling efficiency. A consistent and high stepwise coupling efficiency, typically above 99%, is indicative of a successful synthesis. A drop in efficiency can signal issues with the reagents, such as the this compound or the activator, or with the synthesis instrument itself.

    Below is a representative data table illustrating the monitoring of coupling efficiency during the synthesis of a hypothetical 15-mer oligonucleotide containing this compound at position 8.

    Table 1: Representative Trityl Cation Assay Data for a 15-mer Oligonucleotide Synthesis This table is interactive. You can sort and filter the data.

    Coupling Step Nucleoside Added Absorbance (495 nm) Stepwise Coupling Efficiency (%)
    1 T 1.25 99.5
    2 G 1.24 99.2
    3 C 1.23 99.3
    4 A 1.22 99.1
    5 T 1.21 99.4
    6 C 1.20 99.2
    7 G 1.19 99.3
    8 A (PAc) 1.18 99.5
    9 T 1.17 99.4
    10 G 1.16 99.1
    11 C 1.15 99.2
    12 A 1.14 99.3
    13 T 1.13 99.0

    Evaluation of Oligonucleotide Purity and Integrity

    Following the completion of the synthesis, the purity and integrity of the synthesized oligonucleotide must be thoroughly evaluated. This is crucial to ensure that the product is of the correct length and sequence and is free from significant levels of impurities. The two primary techniques used for this evaluation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a powerful technique for separating the full-length oligonucleotide from shorter failure sequences (truncations) and other impurities based on their physicochemical properties. For oligonucleotides, two main types of HPLC are commonly used:

    Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on their net negative charge, which is proportional to their length. Longer oligonucleotides have a greater negative charge and thus bind more strongly to the positively charged stationary phase. This technique is highly effective at separating oligonucleotides of different lengths.

    Reversed-Phase (RP) HPLC: This technique separates molecules based on their hydrophobicity. The presence of the 5'-DMT group on the full-length product makes it significantly more hydrophobic than the capped, shorter failure sequences. This allows for a clean separation of the desired product. After purification, the DMT group is removed.

    A typical purity for a research-grade oligonucleotide synthesized with high-quality reagents like this compound is expected to be above 85-90% as determined by HPLC.

    Mass Spectrometry (MS)

    Mass spectrometry is an indispensable tool for confirming the identity and integrity of the synthesized oligonucleotide by measuring its molecular weight with high accuracy. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common MS techniques used for oligonucleotide analysis. By comparing the experimentally measured molecular weight with the theoretically calculated mass, one can confirm that the correct oligonucleotide has been synthesized. Any discrepancies may indicate the presence of modifications, deletions, or other adducts.

    The following table provides an example of the characterization of a synthesized oligonucleotide using these methods.

    Table 2: Purity and Integrity Analysis of a Synthesized 20-mer Oligonucleotide This table is interactive. You can sort and filter the data.

    Analytical Method Parameter Measured Result Interpretation
    Reversed-Phase HPLC Purity (% Area) 92.5% The sample is of high purity, with the major peak corresponding to the full-length product.
    Ion-Exchange HPLC Main Peak Retention Time 15.2 min Consistent with the expected retention time for a 20-mer oligonucleotide.
    Mass Spectrometry (ESI-MS) Theoretical Mass (Da) 6153.8 Calculated mass for the target 20-mer sequence.

    Detection and Quantification of Impurities

    During oligonucleotide synthesis, several types of impurities can be generated. The most common are shortmers, particularly n-1 deletion sequences, which are oligonucleotides missing a single nucleotide. These arise from incomplete coupling at one of the synthesis steps. Other potential impurities include sequences with protecting groups that were not completely removed, or byproducts of side reactions.

    The detection and quantification of these impurities are essential for ensuring the quality of the synthesized oligonucleotide. HPLC and mass spectrometry are the primary methods used for this purpose.

    HPLC can resolve the full-length product from shorter n-1 and n-2 sequences, allowing for their quantification based on the area of the corresponding peaks in the chromatogram.

    Mass Spectrometry can identify the presence of specific impurities by their unique molecular weights. For example, an n-1 impurity will have a mass corresponding to the full-length product minus the mass of the missing nucleotide.

    The use of high-purity phosphoramidites, such as this compound, and optimized synthesis conditions can significantly minimize the formation of these impurities.

    The table below shows a hypothetical impurity profile for a synthesized oligonucleotide.

    Table 3: Impurity Profile of a Crude 25-mer Oligonucleotide This table is interactive. You can sort and filter the data.

    Impurity Type Detection Method Relative Abundance (%) Molecular Weight (Observed) Molecular Weight (Expected)
    Full-Length Product (n) HPLC, MS 89.0 7689.2 7689.5
    n-1 Deletion Sequence HPLC, MS 8.5 7374.9 7375.2 (minus T)
    n-2 Deletion Sequence HPLC, MS 1.5 7060.6 7060.9 (minus T, C)
    Adduct (+57 Da) MS 0.5 7746.2 -

    Future Directions and Emerging Research Avenues

    Development of Novel Protecting Group Strategies for Enhanced Synthesis Efficiency and Purity

    The quest for more efficient and higher-purity oligonucleotide synthesis is a primary driver of innovation in phosphoramidite (B1245037) chemistry. While the PAc group on DMT-dA(PAc) Phosphoramidite provides a milder deprotection alternative, research is ongoing to develop new protecting group strategies that further enhance synthesis outcomes. The goal is to create protecting groups that are not only stable throughout the synthesis cycles but also removable under even gentler and more specific conditions. This would minimize potential side reactions and damage to the growing oligonucleotide chain, especially for the synthesis of very long sequences or those with a high density of modifications.

    Interactive Table: Comparison of Common Protecting Groups for Deoxyadenosine (B7792050)

    Protecting Group Abbreviation Deprotection Conditions Key Advantages
    Benzoyl Bz Concentrated ammonia (B1221849), elevated temperature Standard, well-established chemistry
    Phenoxyacetyl PAc Milder ammonia conditions, room temperature Suitable for sensitive modifications
    Dimethylformamidine dmf Concentrated ammonia, faster than Bz Rapid deprotection

    Integration with Chemo-Enzymatic Synthesis Approaches for Modified Nucleic Acids

    The synthesis of nucleic acids with non-natural modifications is a rapidly growing field, driven by the therapeutic and diagnostic potential of these molecules. While chemical synthesis using phosphoramidites is highly versatile, the introduction of certain modifications can be challenging. Chemo-enzymatic approaches, which combine the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions, offer a powerful solution.

    In this context, this compound can be used to chemically synthesize an initial oligonucleotide sequence, which is then further modified by enzymes. The milder deprotection conditions afforded by the PAc group are advantageous as they are less likely to damage sensitive enzymatic recognition sites or the modifications themselves. This integrated approach allows for the creation of complex, highly modified nucleic acids that would be difficult or impossible to produce by either chemical or enzymatic methods alone. Research in this area focuses on expanding the range of compatible enzymatic modifications and optimizing the interplay between the chemical and enzymatic steps to maximize yield and purity.

    Exploration of this compound in Nanotechnology and Materials Science Research

    DNA's remarkable properties of self-assembly and programmability have made it a valuable building block in nanotechnology and materials science. The construction of DNA-based nanostructures, such as lattices, polyhedra, and molecular machines, relies on the precise synthesis of specific oligonucleotide sequences. The purity and integrity of these synthetic oligonucleotides are paramount for the successful self-assembly of complex architectures.

    The use of this compound in the synthesis of oligonucleotides for these applications is advantageous due to the mild deprotection conditions associated with the PAc group. Harsh deprotection conditions can lead to damage of the DNA strands, which in turn can disrupt the programmed self-assembly process. The ability to deprotect under gentler conditions helps to ensure the structural integrity of the synthesized oligonucleotides, leading to higher yields of correctly formed nanostructures.

    Future research in this area will likely involve the use of this compound to create increasingly complex and functional DNA-based nanomaterials. This includes the development of materials with novel electronic, optical, or catalytic properties, as well as the creation of sophisticated drug delivery vehicles and diagnostic devices. The reliable synthesis of high-purity oligonucleotides, facilitated by advanced phosphoramidites, is a critical enabling technology for these innovations.

    Computational and Theoretical Studies on Phosphoramidite Reactivity and Oligonucleotide Stability

    Computational and theoretical studies are becoming increasingly important in understanding and predicting the behavior of chemical systems. In the context of phosphoramidite chemistry, these approaches can provide valuable insights into the reactivity of different phosphoramidites and the stability of the resulting oligonucleotides.

    By modeling the electronic structure and reaction pathways of phosphoramidites like this compound, researchers can gain a deeper understanding of the factors that influence coupling efficiency and the formation of byproducts. This knowledge can then be used to rationally design new phosphoramidites and optimize synthesis protocols for improved performance.

    Furthermore, computational methods can be used to predict the thermodynamic stability of oligonucleotides containing various modifications. This is particularly important for the design of therapeutic oligonucleotides and diagnostic probes, where binding affinity and specificity are critical. Theoretical studies can help to elucidate how different protecting groups, including PAc, might influence the final structure and stability of the DNA duplex. As computational power and theoretical models continue to advance, these in silico approaches will play an increasingly vital role in the development of next-generation nucleic acid technologies.

    Q & A

    Q. What is the role of the phenoxyacetyl (PAc) protecting group in DMT-dA(PAc) Phosphoramidite during oligonucleotide synthesis?

    The PAc group protects the exocyclic amine of the adenine base during solid-phase synthesis, preventing undesired side reactions. Its steric bulk and stability under standard coupling conditions (e.g., tetrazole activation) ensure high coupling efficiency. Deprotection is typically achieved using concentrated ammonium hydroxide at elevated temperatures (55–65°C for 8–16 hours) .

    Q. What purification methods are recommended for isolating this compound with high purity?

    Normal-phase HPLC (NP-HPLC) with a mobile phase of ethyl acetate and dichloromethane (65:35) supplemented with 0.33% methanol is effective for resolving diastereoisomers and removing synthetic byproducts. Reversed-phase HPLC can also be used post-synthesis to verify purity (>98%) .

    Q. How should this compound be stored to maintain stability?

    In powder form, store at -20°C under inert gas (argon or nitrogen) to prevent oxidation. In solvent (e.g., anhydrous acetonitrile), store at -80°C and aliquot to avoid freeze-thaw cycles, which degrade phosphoramidite reactivity. Shelf life is 3 years (powder) or 1 year (solvent) .

    Advanced Research Questions

    Q. How do coupling times for this compound compare to unmodified DNA phosphoramidites in automated synthesis?

    DMT-dA(PAc) requires extended coupling times (3–5 minutes) compared to standard DNA amidites (90 seconds) due to steric hindrance from the PAc group. Optimize activator concentration (e.g., 0.25 M 5-ethylthio-1H-tetrazole) to improve coupling efficiency (>99%) .

    Q. What experimental strategies mitigate diastereoisomer formation during phosphoramidite synthesis?

    Diastereoisomers arise from the chiral phosphorus center. Use preparative NP-HPLC with methanol-modified mobile phases to separate isomers (Figure 2 in ). Alternatively, employ stereoselective synthesis conditions, such as low-temperature phosphitylation, to favor one isomer .

    Q. How does the PAc group influence deprotection kinetics compared to benzoyl (Bz) or acetyl (Ac) protecting groups?

    The PAc group’s larger size slows ammonia-mediated deprotection relative to Bz/Ac groups. For complete removal, use AMA (ammonia:methylamine, 1:1) at 65°C for 10 minutes. Verify deprotection via UV-Vis spectroscopy (260 nm) or MALDI-TOF MS .

    Q. What are common sources of batch-to-batch variability in this compound synthesis, and how can they be addressed?

    Variability stems from incomplete phosphitylation or residual moisture. Monitor reaction progress via ³¹P-NMR (δ 149 ppm for P(III)). Ensure anhydrous conditions by pre-drying reagents with molecular sieves and using fresh tetrazole activators .

    Q. How can researchers validate the incorporation efficiency of this compound in oligonucleotide sequences?

    Use trityl assays to quantify DMT cleavage after each coupling step. For modified sequences, analyze by ESI-MS or PAGE to confirm correct mass and length. Compare HPLC retention times against controls to detect truncations .

    Data Analysis and Contradictions

    Q. Why might NP-HPLC mobile phases with triethylamine (TEA) be unsuitable for purifying this compound?

    TEA can protonate the phosphoramidite, reducing HPLC resolution. Methanol (0.33%) in ethyl acetate/dichloromethane improves peak symmetry without degrading the compound .

    Q. How should conflicting reports on storage stability (-20°C vs. -80°C) be reconciled?

    Powder stability at -20°C is sufficient for short-term use, but long-term storage in solvent requires -80°C to prevent hydrolysis. Always pre-purge vials with argon and use septum-sealed containers .

    Methodological Best Practices

    • Synthesis Protocol : Use 2-cyanoethyl tetraisopropylphosphoramidite for phosphitylation, and purify via NP-HPLC .
    • Quality Control : Validate purity via reversed-phase HPLC (≥98%) and ³¹P-NMR (absence of P(V) impurities) .
    • Troubleshooting Low Yield : Check activator freshness, ensure stoichiometric excess of phosphitylation reagent, and verify anhydrous conditions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.